![molecular formula C17H26N4O3 B2934792 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 953199-94-5](/img/structure/B2934792.png)
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
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Description
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide, also known as CPI-1189, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-1189 is a small molecule drug that has been developed as a potent and selective antagonist of the dopamine D3 receptor.
Scientific Research Applications
Oxadiazoles in Medicinal Chemistry
Oxadiazoles, including 1,2,4- and 1,3,4-oxadiazole isomers, are crucial motifs in drug molecules, often used as bioisosteric replacements for ester and amide functionalities due to their lower lipophilicity and better metabolic stability. Novel synthetic routes for a broad spectrum of 1,3,4-oxadiazoles offer improved access to these heteroaromatic rings under mild conditions, highlighting their versatility in drug design and development (Boström et al., 2012).
Isoxazoline and Isoxazole Derivatives
The thermal cyclization of compounds related to benzalacetophenone oxime can lead to isoxazoline formation, further demonstrating the potential for creating structurally diverse molecules with significant biological activities. Such processes underline the importance of isoxazoles and their derivatives in synthesizing compounds with potential therapeutic applications (Shotter et al., 1975).
Electrophilic Cyclization to Isoxazoles
The cyclization of 2-alkyn-1-one O-methyl oximes in the presence of ICl to form 4-iodoisoxazoles, which can undergo various palladium-catalyzed reactions to yield trisubstituted isoxazoles, including valdecoxib, illustrates a method for synthesizing highly functionalized isoxazoles. This method showcases the adaptability of isoxazole derivatives in creating molecules with significant pharmacological interest (Waldo & Larock, 2007).
Pyrazole Derivatives and Their Biological Activities
Pyrazole derivatives, through their structural versatility and the ability to engage in various biological interactions, play a pivotal role in the development of molecules with antitumor, antifungal, and antibacterial activities. Their synthesis and characterization open avenues for designing new therapeutic agents (Titi et al., 2020).
properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-12-10-15(20-24-12)19-17(23)16(22)18-11-13-6-8-21(9-7-13)14-4-2-3-5-14/h10,13-14H,2-9,11H2,1H3,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNVPYYUZJRKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide |
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